5-Bromo-N-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
5-Bromo-N-methyl-1H-pyrazole-3-carboxamide is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-methyl-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid derivative with ammonia or an amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, oxidized or reduced derivatives, and coupled products with different functional groups .
Scientific Research Applications
5-Bromo-N-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is employed in studies to understand the biological activities and mechanisms of action of pyrazole derivatives.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Bromo-N-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical pathways and cellular functions . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-methyl-1H-pyrazole
- 3-Bromo-1-methyl-1H-pyrazole
- 1H-Pyrazole-5-carboxamide, 3-bromo-1-(5-bromo-3-chloro-2-pyridinyl)-N- [4-chloro-2-methyl-6- [ (methylamino)carbonyl]phenyl]-
Uniqueness
5-Bromo-N-methyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the bromine atom at the 5-position and the N-methyl group enhances its potential for various chemical transformations and applications compared to other similar compounds .
Properties
CAS No. |
1328893-13-5 |
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Molecular Formula |
C5H6BrN3O |
Molecular Weight |
204.02 g/mol |
IUPAC Name |
5-bromo-N-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C5H6BrN3O/c1-7-5(10)3-2-4(6)9-8-3/h2H,1H3,(H,7,10)(H,8,9) |
InChI Key |
LOYJZLKXTLAMJX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NNC(=C1)Br |
Origin of Product |
United States |
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